![molecular formula C21H19F3N2OS B2668127 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329905-73-9](/img/structure/B2668127.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Applications De Recherche Scientifique
Sensing Mechanisms and Fluorescent Properties
One area of research focuses on the development of chemosensors for the detection of specific ions or molecules. For example, a study detailed the use of DFT/TDDFT methods to explore the sensing mechanism of a similar thiazole-based chemosensor, which operates via an excited state intramolecular proton transfer (ESIPT) mechanism for the aqueous fluoride sensing. This chemosensor shows moderate transition barriers and exothermic ESIPT processes, suggesting that N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide could be explored for its potential in fluorescence-based sensing applications (Chen et al., 2014).
Aggregation-Induced Emission Enhancement
Another research avenue is the exploration of aggregation-induced emission enhancement (AIEE) properties. A study on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, similar in structural motifs to this compound, revealed that certain structural modifications can lead to enhanced fluorescence upon aggregation. This suggests potential applications in the development of novel fluorescent materials for bioimaging or organic electronics (Qian et al., 2007).
Anticancer Activity
Research has also been conducted on thiazole derivatives for their potential anticancer activity. For instance, a series of substituted thiazol-2-yl phenyl benzamides were synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. This implies that derivatives of this compound could be investigated for their efficacy in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Agents
Additionally, thiazole derivatives have been explored for their antimicrobial properties. A study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives highlighted their potent activity against various pathogenic strains, suggesting that this compound could be studied for its potential use as an antimicrobial agent (Bikobo et al., 2017).
Propriétés
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-28-19(25-17)26-18(27)14-5-4-6-16(11-14)21(22,23)24/h4-12H,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUZLSIWTKCPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

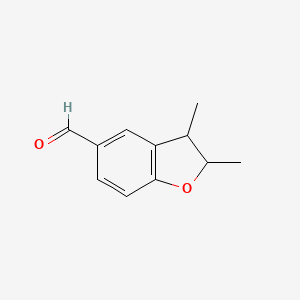
![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)
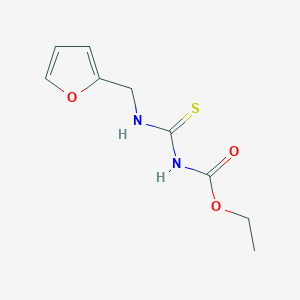
![methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2668050.png)
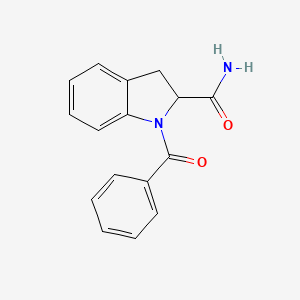
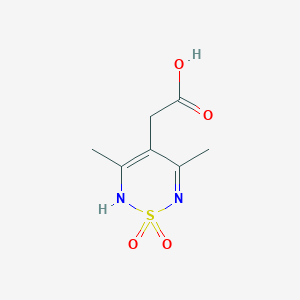

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2668057.png)
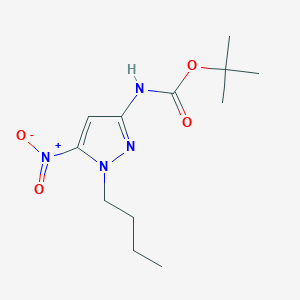
![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)
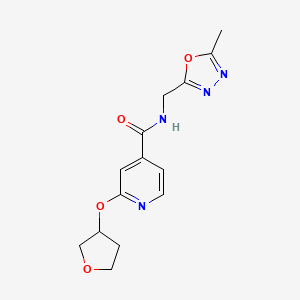
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2668062.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)
![5-Fluoro-N-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2668066.png)